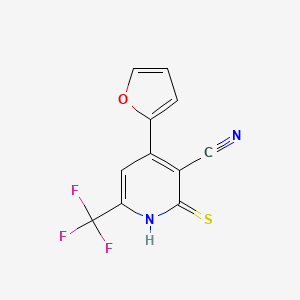

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXRZHZBADDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . This process involves a series of reactions such as Knoevenagel condensation, Michael addition, and heterocyclization. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds. A study demonstrated that 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile showed promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties

Nicotinonitrile derivatives have been investigated for their anticancer effects. The unique structure of this compound allows it to interact with cellular targets involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown effectiveness as an inhibitor of certain kinases involved in signaling pathways that promote tumor growth. This property positions it as a potential therapeutic agent for diseases characterized by abnormal kinase activity .

Agricultural Applications

1. Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Research has indicated that derivatives with similar frameworks exhibit insecticidal and fungicidal properties. The trifluoromethyl group is particularly noted for enhancing biological activity against pests, which could lead to the development of new agrochemicals .

2. Herbicidal Properties

Studies have explored the herbicidal effects of nicotinonitrile derivatives, with findings suggesting that this compound may inhibit weed growth effectively. Its mechanism likely involves disruption of key biochemical pathways in target plants, leading to their death while being less harmful to crops .

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential role as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be due to its ability to modulate glucose metabolism pathways . The compound may interact with enzymes involved in glucose regulation, leading to a decrease in blood glucose levels.

Comparison with Similar Compounds

Electronic and Steric Effects

- Thien-2-yl vs. Furan-2-yl : Replacing furan (oxygen) with thiophene (sulfur) increases π-acidity and polarizability, which may enhance interactions with aromatic residues in proteins .

- Dimethylamino substitution: The -N(CH3)2 group replaces -SH, reducing redox reactivity but improving solubility in polar solvents .

Solubility and Lipophilicity

- The trifluoromethyl group universally increases lipophilicity across all analogs. However, the 4-fluorophenyl derivative (logP ~3.5 estimated) is more hydrophobic than the furan- or thienyl-containing analogs (logP ~2.8–3.0) due to the aromatic fluorine .

- The dimethylamino analog’s higher solubility in aqueous media makes it preferable for in vitro assays .

Biological Activity

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including the furan moiety and trifluoromethyl group, suggest possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The presence of both a mercapto group and a trifluoromethyl group is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds within the same chemical class have shown promising results against various cancer cell lines.

- Antimicrobial Properties : The mercapto group can enhance the antibacterial activity of these compounds.

Anticancer Activity

Several studies have investigated the anticancer potential of nicotinonitrile derivatives. For instance, a series of 6-(trifluoromethyl)nicotinonitriles demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 3.0 µM to 10 µM. The mechanisms of action typically involve apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of various nicotinonitrile derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | Apoptosis induction |

| Compound B | A549 | 4.53 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

Note: TBD indicates that further studies are needed to determine specific IC50 values for this compound.

Antimicrobial Properties

The antimicrobial activity of similar compounds has been attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. In vitro studies have shown that derivatives with thiol groups exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiol-containing nicotinonitriles against Staphylococcus aureus and Escherichia coli. Results are shown in Table 2.

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound C | S. aureus | 15.6 | Moderate |

| Compound D | E. coli | 31.2 | Strong |

| This compound | S. aureus | TBD | TBD |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the furan ring and trifluoromethyl group has been correlated with increased potency against cancer cells and bacteria, as these groups can enhance lipophilicity and facilitate membrane penetration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally similar nicotinonitriles typically involves multi-step protocols, such as:

- Cyclocondensation of substituted aldehydes with malononitrile derivatives under basic conditions.

- Electrophilic substitution to introduce trifluoromethyl and furan groups.

- Thiolation via nucleophilic displacement using mercapto sources (e.g., thiourea or NaSH).

- Key parameters include solvent choice (e.g., DMSO for polar intermediates), temperature control (60–100°C), and catalysts (e.g., KOH) to enhance regioselectivity .

- Data Contradictions : Conflicting reports exist on the optimal solvent for thiolation; some studies favor DMF for higher yields, while others prioritize dichloromethane for reduced side reactions .

Q. How can structural analogs of this compound be systematically designed to compare electronic and steric effects?

- Methodology : Replace functional groups while retaining the nicotinonitrile core:

- Furan vs. phenyl/thiophene : Compare π-electron density and steric bulk using computational tools (e.g., DFT calculations).

- Trifluoromethyl vs. methyl/chloro : Assess electron-withdrawing effects on reactivity and binding affinity.

- Example analogs from literature:

| Compound Name | Key Modifications | Impact on Properties |

|---|---|---|

| 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile | Thiophene replaces furan | Enhanced sulfur-mediated interactions with biological targets |

| 2-Amino-4-(trifluoromethyl)nicotinonitrile | Amino replaces thiol | Alters hydrogen-bonding potential in enzyme inhibition |

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding modes of this compound with disease-relevant enzymes (e.g., kinases or proteases)?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (PDB).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes.

- Pharmacophore modeling to identify critical interactions (e.g., thiol coordination with metal ions in active sites) .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetic properties?

- Methodology :

- In vitro metabolic assays (e.g., liver microsomes) to track degradation pathways.

- LC-MS/MS to identify metabolites, focusing on defluorination or oxidation products.

- Comparative studies : Replace CF₃ with CH₃ or Cl to isolate fluorination effects .

- Key Findings : The CF₃ group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, but may reduce aqueous solubility due to hydrophobicity .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activities of nicotinonitrile derivatives?

- Methodology :

- Meta-analysis of IC₅₀ values across studies to identify outliers.

- Structural-activity landscape modeling (SALI) to map activity cliffs caused by minor structural changes.

- Crystallography to validate binding poses and rule out assay artifacts .

- Case Study : Discrepancies in kinase inhibition data for 2-mercapto vs. 2-amino derivatives highlight the role of thiol redox sensitivity in cell-based assays .

Methodological Considerations

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

- Techniques :

- HPLC-PDA (≥95% purity threshold) with C18 columns and acetonitrile/water gradients.

- ¹H/¹³C NMR to confirm regiochemistry (e.g., furan vs. thiophene substitution).

- TGA/DSC to assess thermal stability and decomposition thresholds .

Q. How can researchers mitigate synthetic challenges such as thiol oxidation or furan ring-opening?

- Strategies :

- Use inert atmosphere (N₂/Ar) during thiolation to prevent disulfide formation.

- Add radical scavengers (e.g., BHT) to stabilize furan under acidic conditions.

- Optimize reaction time to minimize side reactions (e.g., over-oxidation of CF₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.